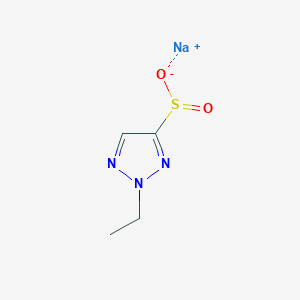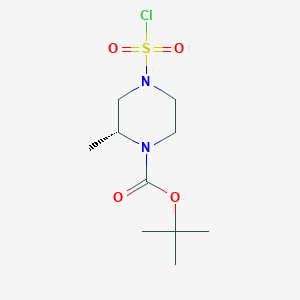
sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate (SES) is an organic compound with a variety of applications in the fields of chemistry and biochemistry. It is a highly reactive compound that has been used as a reagent in organic synthesis, as well as a catalyst in various biochemical processes. SES can be used to catalyze the formation of disulfide bonds in proteins and peptides, and has been used in the synthesis of peptides and peptide analogs. SES is also used in the synthesis of polymers, polysaccharides, and other polymeric materials.
Wissenschaftliche Forschungsanwendungen
Sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate has been used in a variety of scientific research applications. It has been used as a reagent in peptide synthesis, as a catalyst in the formation of disulfide bonds in proteins and peptides, and as a catalyst in the synthesis of polymers and polysaccharides. It has also been used as a catalyst in the synthesis of peptide analogs, and in the synthesis of peptide-drug conjugates.
Wirkmechanismus
Sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate acts as a catalyst in the formation of disulfide bonds in proteins and peptides. The reaction involves the oxidation of the sulfinate group of the sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate molecule, resulting in the formation of a sulfoxide group. This sulfoxide group then reacts with the peptide or protein to form a disulfide bond.
Biochemical and Physiological Effects
sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the solubility of proteins and peptides, and to increase the stability of proteins and peptides. It has also been shown to increase the activity of enzymes, and to increase the rate of protein synthesis. Additionally, sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate has been shown to have anti-inflammatory and anti-bacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate in laboratory experiments has several advantages. It is a highly reactive compound, and can be used in a variety of different reactions. Additionally, it is relatively inexpensive and easy to obtain. However, there are also some limitations to the use of sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate in laboratory experiments. It is a highly reactive compound, and can react with other compounds in the reaction, potentially leading to unwanted side reactions. Additionally, it is not always possible to predict the exact outcome of a reaction, as the reaction may proceed differently depending on the conditions and other factors.
Zukünftige Richtungen
The use of sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate in laboratory experiments is still in its early stages, and there are many potential future directions for its use. One potential future direction is the use of sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate in the synthesis of peptide-drug conjugates, which could be used to target specific proteins or peptides in the body. Additionally, sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate could be used to synthesize polymers and polysaccharides with specific properties, such as increased solubility, stability, or activity. Finally, sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate could be used to synthesize peptide analogs, which could be used to study the structure and function of proteins and peptides.
Synthesemethoden
Sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate can be synthesized by the reaction of sodium sulfinate with ethyl-2H-1,2,3-triazole. The reaction is carried out in aqueous solution at a temperature of 80°C. The reaction proceeds in two steps, with the first step involving the formation of a sodium ethyl-2H-1,2,3-triazole-4-sulfinate intermediate. The second step involves the oxidation of the intermediate to form the desired sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate product.
Eigenschaften
IUPAC Name |
sodium;2-ethyltriazole-4-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2S.Na/c1-2-7-5-3-4(6-7)10(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTJAIDNZOKDGQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=CC(=N1)S(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N3NaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sodium 2-ethyl-2H-1,2,3-triazole-4-sulfinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 6,6-dimethyl-3-oxo-2H,3H,3aH,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B6602913.png)
![tert-butyl 4-[(chlorosulfonyl)methyl]-4-cyanopiperidine-1-carboxylate](/img/structure/B6602920.png)

![ethyl 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B6602941.png)




![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-[5-(2-{2-[(4S)-4-methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetamido}-1,3-thiazol-4-yl)-2,3-dihydro-1H-inden-2-yl]pentanamide](/img/structure/B6602961.png)

![{4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride](/img/structure/B6602976.png)
![tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate](/img/structure/B6602986.png)
![rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol](/img/structure/B6603000.png)
![dimethyl[(5-methyl-1H-1,2,4-triazol-3-yl)imino]-lambda6-sulfanone](/img/structure/B6603003.png)